molecular formula C13H22ClNO3 B13765585 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- CAS No. 112767-81-4

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)-

Cat. No.: B13765585
CAS No.: 112767-81-4
M. Wt: 275.77 g/mol
InChI Key: JUNPRUKHHLAGSQ-RFVHGSKJSA-N
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Description

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a butanol backbone and a dimethoxyphenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- typically involves the reaction of 3,4-dimethoxybenzylamine with (S)-2-chlorobutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the halogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, ®-: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.

    3,4-Dimethoxybenzylamine: A precursor in the synthesis of the target compound.

    2-Chlorobutanol: Another precursor used in the synthesis.

Uniqueness

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- is unique due to its chiral nature and the presence of both butanol and dimethoxyphenyl groups. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

112767-81-4

Molecular Formula

C13H22ClNO3

Molecular Weight

275.77 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride

InChI

InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H/t11-;/m1./s1

InChI Key

JUNPRUKHHLAGSQ-RFVHGSKJSA-N

Isomeric SMILES

CC[C@H](CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-]

Canonical SMILES

CCC(CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-]

Origin of Product

United States

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